molecular formula C3H10NNaO2S2 B7777556 sodium;N,N-dimethylcarbamodithioate;dihydrate

sodium;N,N-dimethylcarbamodithioate;dihydrate

Cat. No.: B7777556
M. Wt: 179.2 g/mol
InChI Key: NQVBYQPOGVWUPK-UHFFFAOYSA-M
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Description

It is a white to off-white crystalline powder that is highly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;N,N-dimethylcarbamodithioate;dihydrate can be synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

CS2+(CH3)2NH+NaOHC3H6NNaS2+H2OCS_2 + (CH_3)_2NH + NaOH \rightarrow C_3H_6NNaS_2 + H_2O CS2​+(CH3​)2​NH+NaOH→C3​H6​NNaS2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures . The product is then purified through crystallization and drying processes to obtain the final compound in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium;N,N-dimethylcarbamodithioate;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted carbamodithioates .

Scientific Research Applications

Properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBYQPOGVWUPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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